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molecular formula C8H7N3S B1440235 2-(3-Pyridinyl)-1,3-thiazol-5-amine CAS No. 1159821-51-8

2-(3-Pyridinyl)-1,3-thiazol-5-amine

Cat. No. B1440235
M. Wt: 177.23 g/mol
InChI Key: MUNKBMPBTNZCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993769B2

Procedure details

To a dry 500 ml round bottom flask equipped with magnetic stirrer, thermometer, bleach scrubber, and addition funnel was charged 27.6 g (179 mmoles) of aminoacetonitrile bisulfate, and 200 mLs of anhydrous methanol. The solution was cooled to ˜0° C. and 24.15 g (239 mmoles) of triethyl amine was added dropwise at a rate that maintained the temperature below 10° C. After 10 minutes, 20.2 g (119 mmoles) of methyl pyridine-3-carbodithioate was added dropwise in 50 mLs of anhydrous methanol. The reaction mixture was stirred at ambient temperature for 20 hours, after which, the solvent was removed under vacuum on a rotary evaporator. The residue was poured into 500 mLs of water and extracted with methylene chloride (4×100 mLs). The combined methylene chloride extracts were washed with 100 mLs of water, 100 mLs of saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum on a rotary evaporator. The crude product was suspended in 100 mLs of ethyl ether, and the resulting yellow solid was collected by vacuum filtration to afford 14.1 g (66%) of a pale yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 8.97 (d, J=2.2 Hz, 1H), 8.53 (dd, J=4.8, 1.6 Hz, 1H), 8.12-8.03 (m, 1H), 7.45 (dd, J=7.9, 4.8 Hz, 1H), 6.99 (s, 1H), 6.28 (bs, 2H); 13C-NMR (101 MHz, CDCl3) δ 151.72, 148.55, 146.06, 145.40, 131.57, 130.18, 129.93, 122.20.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][CH2:7][C:8]#[N:9].C(N(CC)CC)C.[N:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23](SC)=[S:24])[CH:18]=1>CO>[N:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]2[S:24][C:7]([NH2:6])=[CH:8][N:9]=2)[CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O.NCC#N
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
24.15 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20.2 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(=S)SC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 500 ml round bottom flask equipped with magnetic stirrer
ADDITION
Type
ADDITION
Details
thermometer, bleach scrubber, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
after which, the solvent was removed under vacuum on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was poured into 500 mLs of water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (4×100 mLs)
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with 100 mLs of water, 100 mLs of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum on a rotary evaporator
FILTRATION
Type
FILTRATION
Details
the resulting yellow solid was collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1SC(=CN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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